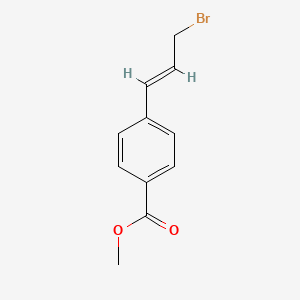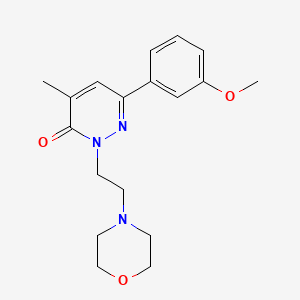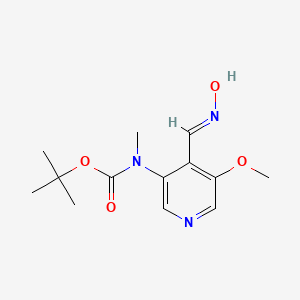
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyimino group, and a methoxypyridinyl moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Méthodes De Préparation
The synthesis of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydroxyimino group: This step involves the reaction of an aldehyde or ketone with hydroxylamine to form the hydroxyimino group.
Introduction of the methoxypyridinyl moiety: This can be achieved through a substitution reaction where a suitable pyridine derivative is reacted with a methoxy group.
Formation of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate to form the carbamate group.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Analyse Des Réactions Chimiques
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The methoxypyridinyl moiety can undergo nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and tert-butyl alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes
Mécanisme D'action
The mechanism of action of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The methoxypyridinyl moiety can participate in π-π interactions or act as a ligand in coordination chemistry. The carbamate group can undergo hydrolysis, releasing the active amine, which can interact with biological targets .
Comparaison Avec Des Composés Similaires
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a carbamate group but lacking the hydroxyimino and methoxypyridinyl moieties.
tert-Butyl (4-((hydroxyimino)methyl)benzyl)(methyl)carbamate: A compound with a similar hydroxyimino and carbamate structure but with a benzyl group instead of a methoxypyridinyl moiety.
tert-Butyl methyl(piperidin-4-yl)carbamate: A compound with a piperidinyl group instead of a methoxypyridinyl moiety.
Propriétés
Formule moléculaire |
C13H19N3O4 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
tert-butyl N-[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)16(4)10-7-14-8-11(19-5)9(10)6-15-18/h6-8,18H,1-5H3/b15-6+ |
Clé InChI |
MEBBLANHJIHPAI-GIDUJCDVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1/C=N/O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1C=NO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide](/img/structure/B13082726.png)

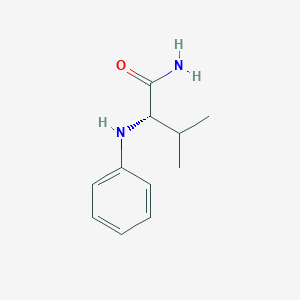
![5-Bromo-3-methylthieno[3,2-d]isoxazole](/img/structure/B13082739.png)

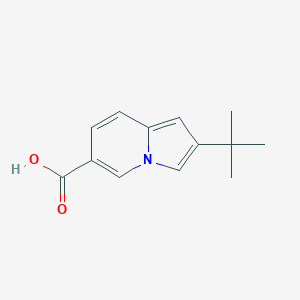

![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13082758.png)
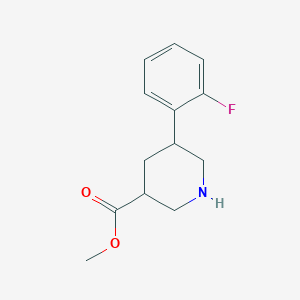
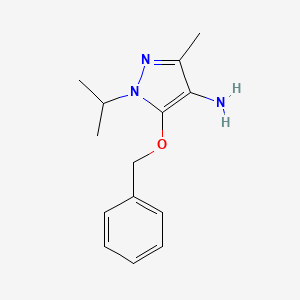
![1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13082768.png)
